

An In-depth Technical Guide to (2R)-2-(3,4-Dichlorophenyl)oxirane

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Compound of Interest

Compound Name: (2r)-2-(3,4-Dichlorophenyl)oxirane

Cat. No.: B2813805

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CAS Number: 52909-94-1 (Racemic Mixture)

Disclaimer

This technical guide addresses **(2R)-2-(3,4-Dichlorophenyl)oxirane**. However, a specific CAS number for the (2R)-enantiomer has not been identified in publicly available databases. The provided CAS number corresponds to the racemic mixture, 2-(3,4-Dichlorophenyl)oxirane. Consequently, much of the available technical data does not distinguish between the enantiomers. This document will focus on the racemic compound while noting the general importance of stereochemistry in the biological activity of chiral molecules.

Introduction

(2R)-2-(3,4-Dichlorophenyl)oxirane is a chiral epoxide containing a 3,4-dichlorophenyl substituent. The oxirane (epoxide) ring is a highly strained three-membered heterocycle, making it a reactive functional group and a valuable intermediate in organic synthesis. The presence of the dichlorophenyl group significantly influences the molecule's electronic properties and potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Specific physical properties for the (2R)-enantiomer, such as optical rotation, are not readily available. The following table summarizes the known properties of the racemic 2-(3,4-Dichlorophenyl)oxirane.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ Cl ₂ O	[1]
Molecular Weight	189.04 g/mol	[1]
Appearance	Liquid (presumed)	[2]
Storage Temperature	2-8°C	[3]
SMILES	C1--INVALID-LINK-- C2=CC(=C(C=C2)Cl)Cl	[1]
InChI	InChI=1S/C8H6Cl2O/c9-6-2-1- 5(3-7(6)10)8-4-11-8/h1- 3,8H,4H2/t8-/m0/s1	[1]
InChIKey	HIOFHWTUAOODBJ- QMMMGPBSA-N	[1]

Synthesis

The synthesis of racemic 2-(3,4-Dichlorophenyl)oxirane typically involves the epoxidation of 3,4-dichlorostyrene. For the enantioselective synthesis of **(2R)-2-(3,4-Dichlorophenyl)oxirane**, asymmetric epoxidation methods are required.

General Experimental Protocol: Asymmetric Epoxidation

While a specific protocol for **(2R)-2-(3,4-Dichlorophenyl)oxirane** is not detailed in the available literature, a general methodology based on the Sharpless asymmetric epoxidation of allylic alcohols can be adapted. A hypothetical two-step synthesis from 3,4-dichlorobenzaldehyde is outlined below.

Step 1: Wittig Reaction to form 3,4-Dichlorostyrene

- A solution of methyltriphenylphosphonium bromide in a suitable anhydrous solvent (e.g., THF) is treated with a strong base (e.g., n-butyllithium) at low temperature to generate the ylide.
- 3,4-Dichlorobenzaldehyde, dissolved in the same solvent, is added dropwise to the ylide solution.
- The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
- Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography to yield 3,4-dichlorostyrene.

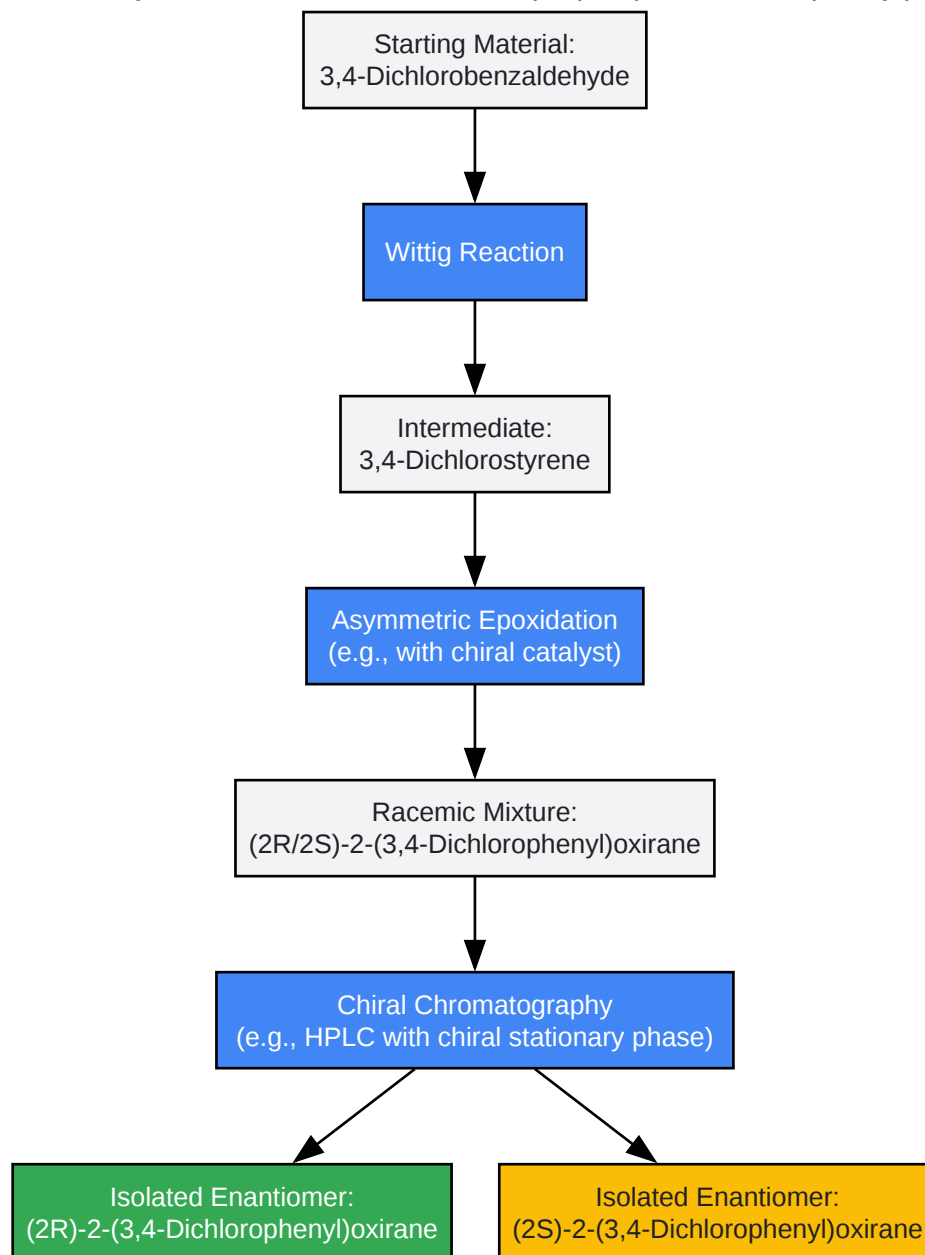
Step 2: Asymmetric Epoxidation

A plausible, though not experimentally verified, approach for the asymmetric epoxidation of 3,4-dichlorostyrene to yield the (2R)-enantiomer is outlined. This would likely involve a chiral catalyst system.

- To a solution of 3,4-dichlorostyrene in a chlorinated solvent (e.g., dichloromethane), a chiral catalyst is added.
- The mixture is cooled to a low temperature (e.g., 0 °C or lower).
- An oxidizing agent (e.g., m-CPBA or a hydroperoxide) is added slowly.
- The reaction is stirred at low temperature until completion.
- The reaction is quenched, followed by an aqueous work-up.
- The crude product is purified by chiral chromatography to isolate **(2R)-2-(3,4-Dichlorophenyl)oxirane**.

Logical Workflow for Synthesis and Purification

Workflow for Synthesis and Purification of (2R)-2-(3,4-Dichlorophenyl)oxirane



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Caption: Synthetic and purification workflow for obtaining enantiomerically pure **(2R)-2-(3,4-Dichlorophenyl)oxirane**.

Biological Activity and Applications in Drug Development

The biological activity of specific enantiomers of dichlorophenyl-containing compounds has been noted in the literature. For instance, different enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine show varying affinities for sigma receptors[4]. This highlights the importance of stereochemistry in biological interactions.

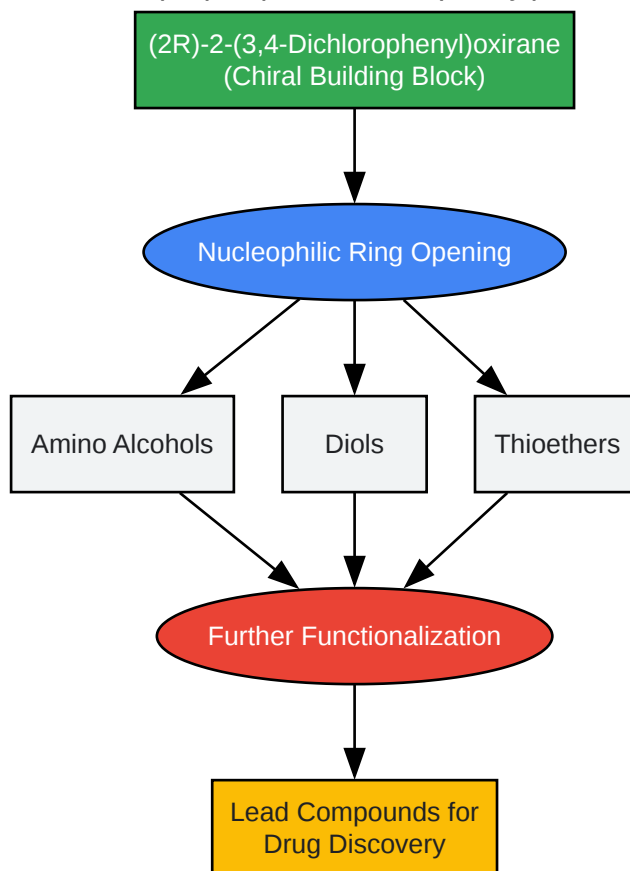
While no specific biological activity or signaling pathway has been directly attributed to **(2R)-2-(3,4-Dichlorophenyl)oxirane**, its structural motifs—the dichlorophenyl group and the epoxide ring—are present in many biologically active molecules.

- **Dichlorophenyl Moiety:** Compounds containing the dichlorophenyl group are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects[5].
- **Oxirane Ring:** The epoxide is a key pharmacophore and a versatile synthetic intermediate. It can undergo ring-opening reactions with various nucleophiles to introduce diverse functionalities, a common strategy in drug discovery.

Given its structure, **(2R)-2-(3,4-Dichlorophenyl)oxirane** is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Role as a Chiral Building Block

Potential Application of (2R)-2-(3,4-Dichlorophenyl)oxirane in Synthesis



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Caption: The role of **(2R)-2-(3,4-Dichlorophenyl)oxirane** as a chiral precursor in the synthesis of potential drug candidates.

Safety and Handling

Safety data for the specific enantiomer is not available. The following information is based on data for related dichlorophenyl oxirane compounds and should be used as a general guideline.

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed.	P264: Wash hands thoroughly after handling.
H315: Causes skin irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves and impervious clothing.
- Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

First Aid Measures:

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.
- If on Skin: Wash with plenty of soap and water.
- If Inhaled: Remove to fresh air.
- If in Eyes: Rinse cautiously with water for several minutes.

Conclusion

(2R)-2-(3,4-Dichlorophenyl)oxirane represents a potentially valuable chiral intermediate for the synthesis of novel compounds in the field of drug discovery. While specific data for this enantiomer is limited, the known reactivity of the epoxide ring and the established biological relevance of the dichlorophenyl moiety suggest its utility. Further research is needed to fully

characterize the enantiomer-specific physical properties, develop robust enantioselective synthetic routes, and explore its biological activity profile. Researchers working with this compound should exercise appropriate caution, following the safety guidelines for related hazardous chemicals.

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